

Application Notes and Protocols: EN219-Alkyne for Live-Cell Protein Labeling

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Compound of Interest		
Compound Name:	EN219-alkyne	
Cat. No.:	B15555075	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The **EN219-alkyne** probe is a powerful tool for activity-based protein profiling (ABPP) in living cells. It is a derivative of EN219, a covalent inhibitor that specifically targets the E3 ubiquitin ligase RNF114.[1] The probe consists of the EN219 scaffold, which provides selectivity for RNF114, a chloroacetamide "warhead" that forms a covalent bond with a reactive cysteine residue (C8) on the target protein, and a terminal alkyne group that serves as a bioorthogonal handle for click chemistry.[1][2]

This system allows for a two-step labeling process. First, live cells are treated with the cell-permeable **EN219-alkyne** probe, which covalently attaches to its cellular targets. Second, an azide-functionalized reporter tag (e.g., a fluorophore for imaging or biotin for enrichment and mass spectrometry) is "clicked" onto the alkyne handle. This approach enables the visualization, identification, and quantification of EN219-targeted proteins in a native cellular context.[3][4]

Target Protein: RNF114 RNF114 (RING Finger Protein 114) is an E3 ubiquitin ligase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and the immune response. It ubiquitinates several substrate proteins, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A), targeting them for proteasomal degradation. RNF114 is also implicated in the DNA damage response, where it recognizes and extends hybrid ADP-ribose-ubiquitin signals.



Quantitative Data

The following table summarizes key quantitative parameters for the parent compound EN219.

Parameter	Value	Target Protein	Assay Method	Reference
IC50	470 nM	RNF114	Competitive gel- based ABPP	
Covalent Modification Site	Cysteine 8	RNF114	LC-MS/MS	

Experimental Protocols & Methodologies Protocol 1: Live-Cell Labeling with EN219-Alkyne

This protocol describes the covalent labeling of cellular proteins with **EN219-alkyne** in a livecell setting.

Materials:

- Mammalian cells of interest (e.g., 231MFP, K562)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- EN219-alkyne probe (stock solution in DMSO, e.g., 10 mM)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Culture: Plate cells in a suitable format (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
- Probe Incubation:
 - \circ Dilute the **EN219-alkyne** stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 μ M).



- Remove the existing medium from the cells and replace it with the probe-containing medium.
- o Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a 5% CO₂ incubator.
- Cell Harvesting:
 - After incubation, place the culture dish on ice.
 - Aspirate the medium and wash the cells twice with cold PBS to remove excess probe.
 - Harvest the cells by scraping in cold PBS.
 - Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
 - The cell pellet can now be used for downstream applications such as cell lysis for in-gel fluorescence or proteomic analysis.

Protocol 2: In-Gel Fluorescence Analysis of Labeled Proteins

This protocol uses copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to attach a fluorescent azide to the alkyne-labeled proteins for visualization by SDS-PAGE.

Materials:

- EN219-alkyne labeled cell pellet (from Protocol 1)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Azide-fluorophore conjugate (e.g., Azide-TAMRA, Azide-Alexa Fluor 488; 1 mM stock in DMSO)
- Tris(2-carboxyethyl)phosphine (TCEP; 50 mM stock in water, freshly prepared)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA; 2 mM stock in DMSO)
- Copper(II) sulfate (CuSO₄; 50 mM stock in water)



SDS-PAGE loading buffer

Procedure:

- Cell Lysis:
 - Resuspend the cell pellet in lysis buffer.
 - Incubate on ice for 20 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
 - Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).
- Click Chemistry Reaction:
 - In a microcentrifuge tube, combine the following in order:
 - 50 μg of protein lysate
 - Lysis buffer to a final volume of 50 μL
 - Azide-fluorophore (1 μL of 1 mM stock; final concentration 20 μM)
 - TCEP (1 μL of 50 mM stock; final concentration 1 mM)
 - TBTA (3 μL of 2 mM stock; final concentration 120 μM)
 - Vortex briefly to mix.
 - \circ Add CuSO₄ (1 μ L of 50 mM stock; final concentration 1 mM) to initiate the reaction.
 - Vortex and incubate at room temperature for 1 hour, protected from light.
- SDS-PAGE and Imaging:
 - Stop the reaction by adding SDS-PAGE loading buffer.



- Separate the proteins by SDS-PAGE.
- Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Enrichment of Labeled Proteins for Mass Spectrometry

This protocol describes the biotinylation and enrichment of **EN219-alkyne** labeled proteins for subsequent proteomic identification.

Materials:

- **EN219-alkyne** labeled cell lysate (from Protocol 2, Step 1)
- Azide-Biotin conjugate (e.g., Azide-PEG3-Biotin; 1 mM stock in DMSO)
- Click chemistry reagents (TCEP, TBTA, CuSO₄)
- Streptavidin-agarose beads
- Wash buffers (e.g., 1% SDS in PBS, 6 M urea, PBS)
- Elution buffer (e.g., SDS-PAGE loading buffer)
- Reagents for tryptic digestion (DTT, iodoacetamide, trypsin)

Procedure:

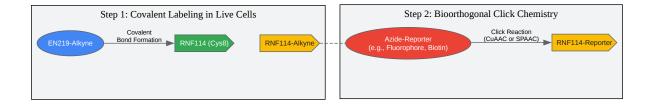
- Biotinylation via Click Chemistry:
 - Perform the click chemistry reaction as described in Protocol 2, Step 2, but replace the azide-fluorophore with Azide-Biotin. Use 1-2 mg of protein lysate.
- Protein Precipitation:
 - Precipitate the biotinylated proteins using a methanol/chloroform precipitation method to remove excess reagents.

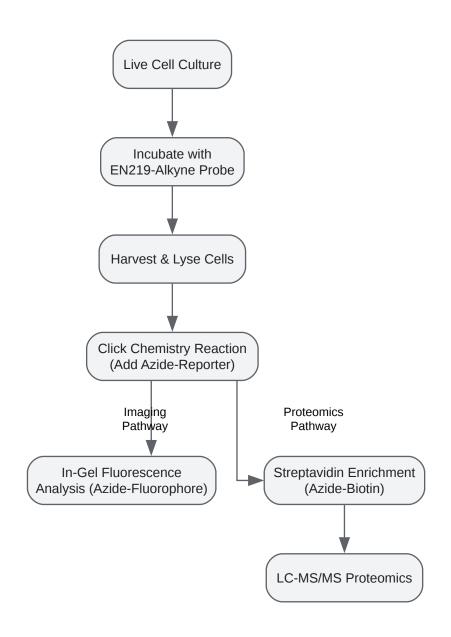


- Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
- Streptavidin Enrichment:
 - Incubate the resuspended protein solution with pre-washed streptavidin-agarose beads for
 1-2 hours at room temperature with rotation.
- · Washing:
 - Wash the beads sequentially with wash buffers to remove non-specifically bound proteins.
 A typical wash series is:
 - 1% SDS in PBS (3 times)
 - 6 M urea in 100 mM Tris-HCl, pH 8.0 (3 times)
 - PBS (3 times)
- On-Bead Digestion and Mass Spectrometry:
 - Resuspend the beads in a digestion buffer.
 - Reduce the proteins with DTT and alkylate with iodoacetamide.
 - Digest the proteins overnight with trypsin.
 - Collect the supernatant containing the tryptic peptides.
 - Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the EN219-alkyne probe.

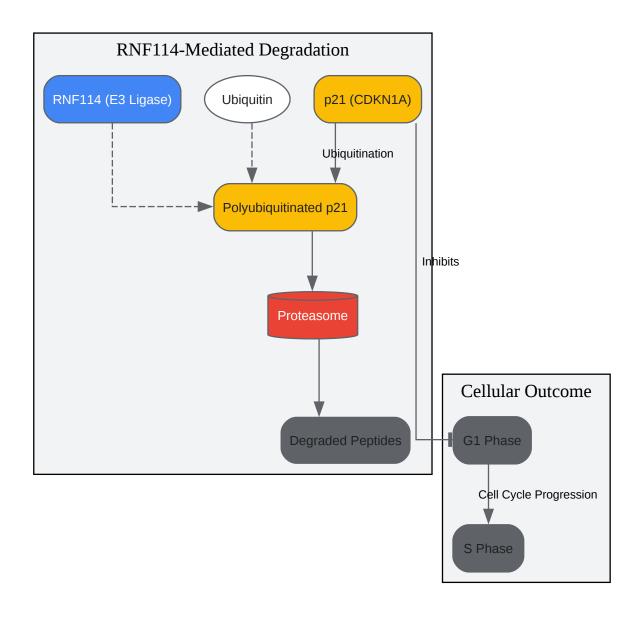
Visualizations Chemical Labeling Principle











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